Cas no 2364585-06-6 (5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole)

5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(3-bromo-6-chloro-2-fluorophenyl)oxazole
- 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole
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- MDL: MFCD32631871
- Inchi: 1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7-3-13-4-14-7/h1-4H
- InChI Key: MXUQQRRWZRVKRM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1F)C1=CN=CO1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 209
- XLogP3: 3.4
- Topological Polar Surface Area: 26
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB559763-250 mg |
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole; . |
2364585-06-6 | 250MG |
€442.70 | 2023-04-13 | ||
abcr | AB559763-500 mg |
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole; . |
2364585-06-6 | 500MG |
€752.80 | 2023-04-13 | ||
abcr | AB559763-250mg |
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole; . |
2364585-06-6 | 250mg |
€443.80 | 2025-02-15 | ||
Aaron | AR01K5WO-250mg |
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole |
2364585-06-6 | 95% | 250mg |
$616.00 | 2025-02-12 | |
abcr | AB559763-1g |
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole; . |
2364585-06-6 | 1g |
€833.80 | 2025-02-15 | ||
A2B Chem LLC | BA19292-250mg |
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole |
2364585-06-6 | 97% | 250mg |
$333.00 | 2024-04-20 | |
abcr | AB559763-1 g |
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole; . |
2364585-06-6 | 1g |
€1,034.20 | 2023-04-13 | ||
Aaron | AR01K5WO-500mg |
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole |
2364585-06-6 | 95% | 500mg |
$700.00 | 2025-02-12 | |
abcr | AB559763-500mg |
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole; . |
2364585-06-6 | 500mg |
€611.20 | 2025-02-15 | ||
A2B Chem LLC | BA19292-5g |
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole |
2364585-06-6 | 97% | 5g |
$2621.00 | 2023-12-31 |
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole
Introduction to 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole (CAS No. 2364585-06-6)
5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole (CAS No. 2364585-06-6) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities and utility in drug development. The presence of multiple halogen substituents, specifically bromo, chloro, and fluoro, on the aromatic ring enhances its pharmacological potential, making it a valuable scaffold for designing novel therapeutic agents.
The structural motif of 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole combines the electron-withdrawing effects of halogen atoms with the electron-donating properties of the oxazole ring, creating a unique electronic environment that influences its reactivity and interactions with biological targets. This balance has been exploited in recent studies to develop compounds with enhanced binding affinity and selectivity towards specific enzymes and receptors.
In recent years, there has been a surge in research focused on identifying new scaffolds for treating various diseases, including cancer, inflammation, and infectious disorders. The oxazole core has emerged as a privileged structure due to its ability to modulate biological pathways through multiple mechanisms. For instance, studies have shown that oxazole derivatives can inhibit kinase activity, disrupt protein-protein interactions, and alter DNA binding properties, making them promising candidates for drug discovery.
The 3-Bromo-6-chloro-2-fluorophenyl substituent in 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole plays a crucial role in determining its pharmacokinetic properties. The bromine atom, in particular, is known to enhance metabolic stability while maintaining good solubility in both aqueous and lipid environments. This characteristic is critical for drug candidates that require prolonged circulation time and efficient delivery across biological membranes.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole with high precision. Molecular docking studies have revealed that this compound can interact with a variety of biological targets, including serine/threonine kinases and transcription factors. These interactions are mediated by the oxazole ring's ability to form hydrogen bonds and hydrophobic interactions with key residues in the target proteins.
The synthesis of 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on a fluorinated aromatic precursor followed by condensation with an appropriate oxazole derivative. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the bromo and chloro substituents while maintaining regioselectivity.
In clinical research, 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole has been investigated as a potential therapeutic agent for several conditions. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its ability to modulate kinase activity has prompted investigations into its potential as an anticancer agent.
The pharmacological profile of 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole is further enhanced by its favorable pharmacokinetic properties. In vivo studies have demonstrated that this compound exhibits good oral bioavailability and distributes widely throughout various tissues. These characteristics make it an attractive candidate for further development into a clinical drug candidate.
One of the most exciting aspects of 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole is its versatility as a building block for drug discovery. By modifying the substituents on the aromatic ring or incorporating additional functional groups into the oxazole core, researchers can generate libraries of derivatives with tailored biological activities. This approach has led to several novel compounds that are currently undergoing preclinical testing.
The future prospects for 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole are bright, with ongoing research aimed at optimizing its efficacy and safety profiles. Advances in synthetic methodologies will continue to facilitate the production of high-quality starting materials, while computational modeling will aid in rational drug design efforts. As our understanding of biological pathways grows, compounds like 5-(3-Bromo-6-chloro-2-fluorophenyl)oxazole are poised to play a critical role in addressing unmet medical needs.
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